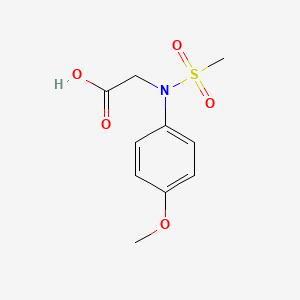

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine involves chemoselective reactions, employing techniques to ensure the selectivity towards desired functional group transformations. Penso et al. (2003) described a method for transforming methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine directly into corresponding 2-arylsulfonamido esters with arylsulfonyl chlorides without protecting the phenolic hydroxy group. This method highlights the chemoselective N-arylsulfonylation of amino acid derivatives, showcasing an efficient approach to synthesizing compounds similar to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine with good yields and without racemization of stereogenic centers (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine has been determined through various analytical techniques, including X-ray diffraction. Such structural analyses provide insights into the molecular geometry, bonding patterns, and overall spatial arrangement of atoms within the molecule. For example, Gong Qin-hua (2002) synthesized a related compound and determined its structure via X-ray diffraction, revealing a complex molecular arrangement that contributes to the compound's chemical reactivity and interactions (Gong Qin-hua, 2002).

科学的研究の応用

Chemical Synthesis and Modification

- 1,2,4-Triazines from Thioacylated Amino-acid Esters : The utility of N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine in chemical synthesis is highlighted in the production of 1,2,4-triazine derivatives. This process involves the thionation of N-acyl derivatives of glycine and other amino acids using Lawesson's Reagent, leading to a range of triazine compounds, as detailed by Andersen, Ghattas, and Lawesson (1983) in "Tetrahedron" Studies on amino acids and peptides—IV: 1,2,4-triazines from thioacylated amino-acid esters☆.

Environmental Impact and Agriculture

- Herbicide Transport and Environmental Impact : Research by Malone et al. (2004) in "Journal of Environmental Quality" demonstrates the environmental implications of using glyphosate and glufosinate, substances related to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, in agriculture. Their study on the leaching of herbicides highlights the complexity of their environmental impact, particularly when preferential flow is considered Residual and contact herbicide transport through field lysimeters via preferential flow.

Chemical Modification and Reactions

- Specific Solvation and Arylsulfonylation : A study by Penso et al. (2003) in the "European Journal of Organic Chemistry" focuses on the direct transformation of amino esters, including those related to N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine, into arylsulfonamido esters. This research underscores the chemoselectivity of such transformations without the need for protecting the phenolic hydroxy group Specific Solvation as a Tool for the N‐Chemoselective Arylsulfonylation of Tyrosine and (4‐Hydroxyphenyl)glycine Methyl Esters.

Enzyme Interaction and Biological Effects

- Interaction with Transferase Enzymes : Tomi, Al-qaisi, and Al-Qaisi (2010) in "Journal of King Saud University - Science" explored the interaction of a compound containing the glycine moiety with various transferase enzymes. They observed both activation and inhibitory effects, depending on the enzyme and concentration of the compound Synthesis, characterization and effect of bis-1,3,4- oxadiazole rings containing glycine moiety on the activity of some transferase enzymes.

特性

IUPAC Name |

2-(4-methoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-16-9-5-3-8(4-6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLIZXZYANCGDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)